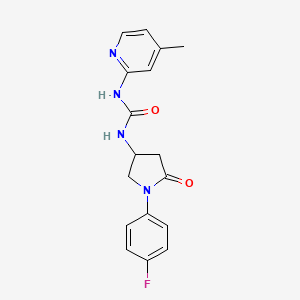

1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylpyridin-2-yl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

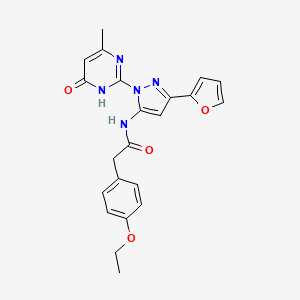

1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylpyridin-2-yl)urea, also known as PF-06463922, is a small molecule inhibitor that is being studied for its potential use in the treatment of cancer. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.

Applications De Recherche Scientifique

Role in Orexin Receptor Mechanisms

Research has highlighted the significance of orexin receptors in modulating feeding, arousal, stress, and substance abuse behaviors. A study conducted by Piccoli et al. (2012) explored the effects of different orexin receptor antagonists, including compounds similar to the mentioned urea derivative, in a binge eating model in female rats. The study suggests that selective antagonism at orexin-1 receptors could represent a novel pharmacological approach to treating eating disorders with a compulsive component, shedding light on the potential therapeutic applications of urea derivatives in neuropsychopharmacology (Piccoli et al., 2012).

Hydrogen Bonding and Complex Formation

Another aspect of scientific research involving urea derivatives focuses on their conformational behavior and ability to form hydrogen-bonded complexes. A study by Corbin et al. (2001) detailed the synthesis and conformational studies of heterocyclic ureas, investigating their unfolding to form multiply hydrogen-bonded complexes. This research provides insights into the structural and binding properties of urea derivatives, which could be valuable in the development of self-assembling materials and the study of molecular interactions (Corbin et al., 2001).

Inhibition and Enzyme Activity Studies

The urea compound's structural framework has been utilized in studies exploring enzyme inhibition and interaction. Chien et al. (2004) investigated the substituent effects on pyrid-2-yl ureas towards intramolecular hydrogen bonding and cytosine complexation, contributing to the understanding of molecular recognition and enzyme inhibition mechanisms. Such research underscores the utility of urea derivatives in probing biochemical pathways and developing enzyme inhibitors (Chien et al., 2004).

Material Science and Polymer Chemistry

Urea derivatives are also being explored in material science for the development of novel polymers and materials. Research by Mallakpour and Raheno (2003) on the synthesis and characterization of new polyureas based on 4-(4′-aminophenyl)urazole demonstrates the compound's relevance in creating materials with specific properties, such as high thermal stability and unique structural features. This area of research holds potential for advancements in materials engineering and design (Mallakpour & Raheno, 2003).

Propriétés

IUPAC Name |

1-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(4-methylpyridin-2-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN4O2/c1-11-6-7-19-15(8-11)21-17(24)20-13-9-16(23)22(10-13)14-4-2-12(18)3-5-14/h2-8,13H,9-10H2,1H3,(H2,19,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBBJZEZRHBENBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylpyridin-2-yl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-[6-(2-Methylphenyl)pyridazin-3-yl]piperazin-1-yl]-1,2,5-thiadiazole](/img/structure/B2918776.png)

![N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2918784.png)

![5-[(3,4-dimethoxyphenyl)methyl]-4-(4-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2918787.png)

![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2918788.png)

![3-isopropylindeno[1,2-c]pyrazol-4(1H)-one](/img/structure/B2918797.png)